Olomoucin
Overview
Description
Olomoucin is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is primarily known for its role as a cyclin-dependent kinase inhibitor, making it a valuable tool in cell cycle research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olomoucin involves several steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate precursors.
Alkylation: The 6-position of the purine ring is alkylated using an alkylamine.
Functional Group Modifications: Additional functional groups are introduced to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Olomoucin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Olomoucin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of 6-alkylaminopurines in various chemical reactions.
Biology: Employed in cell cycle research to investigate the role of cyclin-dependent kinases in cell division.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated cell cycles, such as cancer.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
Olomoucin exerts its effects by inhibiting cyclin-dependent kinases, which are crucial regulators of the cell cycle. By binding to the active site of these kinases, this compound prevents their interaction with cyclins, thereby halting cell cycle progression. This inhibition affects various molecular targets and pathways involved in cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action.
Purvalanol: Known for its potent inhibition of cyclin-dependent kinases.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.
Uniqueness of Olomoucin
This compound is unique due to its specific structure and binding affinity for cyclin-dependent kinases. Its distinct chemical properties make it a valuable tool for studying the cell cycle and developing new therapeutic strategies .
Properties
IUPAC Name |
[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-30-23(29)24(3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVUCBMBMUHRDX-XMMPIXPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)COC(=O)C2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)COC(=O)[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87414-49-1 | |
Record name | Butyrolactone I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087414491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLOMOUCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKM4266XIK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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